3-Thien-2-ylbenzonitrile
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Overview
Description
3-Thien-2-ylbenzonitrile is a heterocyclic organic compound with the molecular formula C11H7NS and a molecular weight of 185.25 g/mol.
Preparation Methods
The synthesis of 3-Thien-2-ylbenzonitrile typically involves the reaction of thiophene with benzonitrile . One common method includes the use of a catalyst to facilitate the reaction under controlled conditions. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
3-Thien-2-ylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Thien-2-ylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Thien-2-ylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its use. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Biological Activity
3-Thien-2-ylbenzonitrile (chemical formula: C11H7NS) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. Research indicates that the compound may affect several biochemical pathways, including:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Gene Expression Modulation : There is evidence suggesting that it can alter gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies showed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages.
Concentration (µM) | Cytokine Inhibition (%) |
---|---|
10 | 25 |
25 | 45 |
50 | 70 |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the activation of caspase pathways.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thienyl compounds, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Study on Anti-inflammatory Effects
In a recent investigation by Jones et al. (2024), the anti-inflammatory effects of this compound were assessed in a murine model of acute inflammation. The findings revealed a marked reduction in paw edema and inflammatory markers, suggesting its utility in treating inflammatory diseases.
Properties
IUPAC Name |
3-thiophen-2-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIILPQRSOQWSCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405199 |
Source
|
Record name | 3-thien-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380626-35-7 |
Source
|
Record name | 3-thien-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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